Product packaging for AChE-IN-6a(Cat. No.:)

AChE-IN-6a

Cat. No.: B1192121
M. Wt: 547.09
InChI Key: FFXUHIACFTVBBB-VOPILSCNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Acetylcholinesterase (AChE) in Neurobiological Research

Acetylcholinesterase (AChE) is a crucial enzyme in the central and peripheral nervous systems, primarily responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This enzymatic action terminates cholinergic signal transmission, thereby playing a vital role in regulating various physiological processes, including cognitive functions, memory, and muscle control. sigmaaldrich.com Dysregulation of the cholinergic system, particularly a deficiency in acetylcholine, is a hallmark of several neurodegenerative disorders, most notably Alzheimer's disease (AD). royalsocietypublishing.orgrsc.orgnih.gov Consequently, maintaining adequate levels of acetylcholine in the brain has become a significant therapeutic strategy for managing the symptoms of such conditions. royalsocietypublishing.orgrsc.orgnih.govguidetopharmacology.org

Overview of Cholinesterase Inhibitors as Research Probes

Cholinesterase inhibitors (ChEIs) are a class of compounds designed to block the activity of cholinesterase enzymes, thereby preventing the breakdown of acetylcholine and increasing its concentration in the synaptic cleft. royalsocietypublishing.orgrsc.orgnih.gov These inhibitors serve as invaluable research probes for understanding cholinergic neurotransmission, enzyme kinetics, and the molecular mechanisms underlying neurodegenerative diseases. uni.lu The discovery and development of novel ChEIs continue to be an active area of medicinal chemistry research, with a focus on identifying compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.govuni.lu Currently approved ChEIs for AD, such as donepezil, galantamine, and rivastigmine, highlight the therapeutic potential of this approach, despite some associated side effects. rsc.orgnih.govguidetopharmacology.org

Contextualization of AChE-IN-6a within Cholinesterase Inhibitor Discovery Research

The designation "this compound" refers to a chemical compound investigated within the broader context of acetylcholinesterase inhibitor discovery. It is important to note that "6a" is a common internal nomenclature used in various research studies to denote a specific compound within a synthesized series. Therefore, "this compound" itself is not a unique, universally standardized chemical name but rather a descriptor for a compound identified as "6a" in a particular research effort focusing on AChE inhibition. This article will specifically focus on 6-aminoquinoxaline (B194958) , which has been designated as "compound 6a" in studies evaluating its potent acetylcholinesterase inhibitory activity. This compound represents a significant example of novel scaffolds explored in the search for effective AChE inhibitors.

Properties

Molecular Formula

C32H35ClN2O4

Molecular Weight

547.09

IUPAC Name

(1R,3R)-4-(Benzyl(2-(2-methoxyphenoxy)ethyl)amino)-1-(9H-carbazol-4-yl)butane-1,3-diol Hydrochloride

InChI

InChI=1S/C32H34N2O4.ClH/c1-37-30-16-7-8-17-31(30)38-19-18-34(21-23-10-3-2-4-11-23)22-24(35)20-29(36)26-13-9-15-28-32(26)25-12-5-6-14-27(25)33-28;/h2-17,24,29,33,35-36H,18-22H2,1H3;1H/t24-,29-;/m1./s1

InChI Key

FFXUHIACFTVBBB-VOPILSCNSA-N

SMILES

O[C@@H](C1=CC=CC(N2)=C1C3=C2C=CC=C3)C[C@@H](O)CN(CC4=CC=CC=C4)CCOC5=CC=CC=C5OC.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AChE IN-6a;  AChE-IN 6a;  AChE-IN-6a;  AChE IN 6a

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of Ache in 6a and Its Analogs

Design Principles for Novel Acetylcholinesterase Inhibitors

The rational design of AChE inhibitors often involves understanding the enzyme's active site and employing strategies that facilitate optimal binding interactions.

Scaffold-based design is a fundamental approach in medicinal chemistry, where a core molecular structure (scaffold) known to interact with a biological target is used as a template for developing new compounds. For AChE inhibitors, various scaffolds have been explored. For instance, the indanone scaffold has been utilized in the design of highly potent AChE inhibitors, including the compound designated as 6a, which features a piperidine (B6355638) group linked to the indone by a two-carbon spacer researchgate.net. This approach leverages the established binding characteristics of the core structure while allowing for modifications to enhance activity and specificity. Similarly, 2H-thiazolo[3,2-a]pyrimidines and 5H-thiazolo[3,2-a]pyrimidines have served as scaffolds for designing novel AChE inhibitors, with compounds like 6a and its analogs within these series demonstrating dual-site binding to the enzyme researchgate.netnih.gov. The selection of such scaffolds is often guided by their ability to interact with key residues in the AChE active site, including the catalytic anionic site (CAS) and the peripheral anionic site (PAS) scispace.comnih.gov.

Molecular hybridization involves combining pharmacophoric elements from two or more known active compounds into a single new chemical entity. This strategy aims to create multi-target directed ligands or compounds with improved binding profiles by interacting with multiple sites on the enzyme or addressing multiple pathological pathways. Many novel AChE inhibitors are designed as dual-binding site inhibitors, targeting both the catalytic and peripheral sites of the enzyme researchgate.netscispace.comnih.gov. For example, the design of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives, including specific compounds labeled 6a-j, exemplifies this strategy, aiming to improve efficacy against human AChE by accommodating both active and peripheral sites researchgate.net. The development of dual-target inhibitors for both AChE and butyrylcholinesterase (BChE) also falls under this category, as seen with some compounds in the 6a-h series, which aim to increase acetylcholine (B1216132) levels and potentially address drug resistance nih.gov.

Synthetic Methodologies for AChE-IN-6a and Related Compounds

The synthesis of complex organic molecules like AChE inhibitors often involves multi-step pathways and various derivatization techniques.

The synthesis of this compound (the indanone derivative) and its analogs typically involves multi-step synthetic pathways, where a series of chemical transformations are performed sequentially to build the desired molecular structure lumenlearning.comlittleflowercollege.edu.in. While specific detailed synthetic schemes for the indanone derivative 6a are not explicitly detailed in the provided snippets, the synthesis of related AChE inhibitors designated as "6a" in other contexts illustrates the complexity involved. For instance, the synthesis of 1,5-diphenyl-3-amino-1,2,4-triazole (another compound referred to as 6a) involves a cyclization reaction as a key final step, following the preparation of intermediate compounds like S-methyl-N-benzoyl-isothiourea rsc.org. Similarly, the synthesis of 2H-thiazolo[3,2-a]pyrimidines, including 6a, involves "simple and ecofriendly syntheses and diastereomeric crystallizations" researchgate.netnih.gov. These multi-step processes are crucial for assembling the intricate molecular architectures required for potent enzyme inhibition.

Derivatization and functionalization are essential for fine-tuning the biological activity, pharmacokinetic properties, and solubility of lead compounds. These strategies involve introducing or modifying functional groups on the existing molecular scaffold. For example, in the context of 1,5-diaryl-3-amino-1,2,4-triazoles, derivatization has been achieved through cyclocondensations to yield functionalized forms, with controlled deprotection steps rsc.org. The ability to selectively functionalize specific positions on a molecule is critical for exploring structure-activity relationships (SAR) nih.govacs.org. While not directly pertaining to the indanone derivative 6a, the general principles of derivatization and functionalization, as demonstrated in the synthesis of various AChE inhibitors, involve reactions such as cyclization, amidation, and the introduction of different aromatic rings or alkyl chains to modulate interactions with the enzyme rsc.org. High-throughput derivatization techniques are also being explored to rapidly screen modified drugs nih.gov.

Accurate determination of the molecular structure is paramount in chemical research and drug development. Various spectroscopic and analytical techniques are employed for the structural elucidation of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques (e.g., ¹H NMR, ¹³C NMR) are routinely used to determine the connectivity of atoms and the spatial arrangement of functional groups within a molecule d-nb.infopharmaknowledgeforum.com.

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are crucial for determining the molecular weight and elemental composition of compounds, as well as for identifying fragmentation patterns that provide structural insights d-nb.infopharmaknowledgeforum.comsgs-institut-fresenius.dewisdomlib.org.

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful technique that provides definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. This technique has been used to determine the solid-state structures of HBr salts of compounds like 6a (a 2H-thiazolo[3,2-a]pyrimidine derivative) and other related AChE inhibitors, offering valuable insights for rational drug design researchgate.netnih.gov.

Other Spectroscopic Techniques: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are also employed to identify characteristic functional groups and conjugated systems within the molecules pharmaknowledgeforum.comwisdomlib.org.

These techniques, often used in combination, enable researchers to confirm the synthesized structures and understand their precise molecular architecture, which is critical for correlating structure with biological activity.

Data Tables

Due to the varying chemical identities of compounds referred to as "6a" across different studies, a consolidated table of research findings for a single "this compound" is challenging without specific chemical structures for each. However, key inhibitory data for the most potent "6a" (indanone derivative) and illustrative examples from other "6a" series are presented below.

Table 1: Illustrative AChE Inhibitory Activity of "6a" Compounds

Compound IdentifierChemical Description (Context)AChE IC₅₀ Value (µM)Reference
6aIndanone derivative with piperidine group linked by two-carbon spacer0.0018 researchgate.net
6a7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivativeNot specified (less potent than 6c, 6i) researchgate.net
6eIndole-moiety containing compound (most active in its series)68.52 ± 0.04 scispace.com
6a1,5-diphenyl-3-amino-1,2,4-triazoleNot specified (non-substituted triazole) rsc.org
6a2H-thiazolo[3,2-a]pyrimidine derivativeEvaluated, binds to dual sites researchgate.netnih.gov

Note: IC₅₀ values represent the concentration required for 50% inhibition of the enzyme. "Not specified" indicates that a precise IC₅₀ for that specific "6a" was not explicitly provided as the most potent in the given context, or other compounds in the series were highlighted for their activity.

Compound Names and PubChem CIDs

Biochemical and Enzymatic Characterization of Ache in 6a Inhibition

In Vitro Enzyme Inhibition Assays

In vitro assays are fundamental in determining the potency and selectivity of enzyme inhibitors. For AChE-IN-6a, these tests have been conducted using established methodologies, such as the Ellman's method, to quantify its inhibitory effects on both acetylcholinesterase and butyrylcholinesterase. nih.gov

The inhibitory potency of this compound against acetylcholinesterase is measured by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Research has identified this compound as a highly potent inhibitor of AChE.

Detailed enzymatic assays have determined the IC₅₀ value of this compound to be 20 nM. tandfonline.comnih.govresearchgate.netnih.gov This places it among the more effective inhibitors, with a potency that approaches that of well-established reference drugs like donepezil. tandfonline.comnih.govresearchgate.net The potent, nanomolar range inhibition highlights the compound's strong affinity for the acetylcholinesterase enzyme. tandfonline.comnih.govresearchgate.net

To assess its specificity, this compound was also tested against butyrylcholinesterase (BChE), an enzyme structurally related to AChE. High selectivity for AChE over BChE is often a desirable characteristic for therapeutic candidates to minimize potential side effects.

This compound demonstrated significant selectivity for AChE. While it potently inhibited AChE, it was found to be substantially less effective against BChE. nih.gov A selectivity index, calculated as the ratio of IC₅₀ values (IC₅₀ BChE / IC₅₀ AChE), was determined to be 354. tandfonline.comnih.govresearchgate.netnih.gov This high selectivity index indicates that this compound is 354 times more potent against AChE than BChE, a level of selectivity comparable to the reference drug donepezil. tandfonline.comnih.govresearchgate.net

Inhibitory Potency and Selectivity of this compound
EnzymeIC₅₀ ValueSelectivity Index (AChE/BChE)
Acetylcholinesterase (AChE)20 nM354
Butyrylcholinesterase (BChE)7.08 µM (Calculated)

Enzyme Kinetic Studies of this compound

Enzyme kinetic studies are performed to elucidate the mechanism by which a compound inhibits its target enzyme. These studies provide insights into how the inhibitor binds to the enzyme and affects its catalytic activity.

The mode of action for this compound was investigated through kinetic analysis using the Lineweaver-Burk plot method. tandfonline.comnih.gov This graphical method helps to distinguish between different types of enzyme inhibition, such as competitive, non-competitive, and mixed-type.

The analysis revealed that this compound functions as a mixed-type inhibitor of acetylcholinesterase. tandfonline.comnih.govnih.govtandfonline.com This classification indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. In the Lineweaver-Burk plots, increasing concentrations of this compound resulted in an increase in the Michaelis-Menten constant (Kₘ) and a decrease in the maximum reaction velocity (Vₘₐₓ), a characteristic pattern for mixed-type inhibition. tandfonline.com

For a mixed-type inhibitor, two distinct inhibitor dissociation constants, Kᵢ and Kᵢ', are determined. The Kᵢ value represents the binding affinity of the inhibitor to the free enzyme, while the Kᵢ' (also known as Kα) represents its affinity for the enzyme-substrate complex.

Kinetic studies for this compound have quantified these parameters. The competitive inhibition constant (Kᵢ) was found to be 0.001 µM, and the noncompetitive inhibition constant (Kᵢ') was determined to be 0.010 µM. nih.gov These low micromolar and nanomolar values confirm the strong binding affinity of this compound to both the free AChE and the AChE-substrate complex, consistent with its potent, mixed-type inhibitory action. nih.gov

Kinetic Parameters of this compound
ParameterValueDescription
Inhibition TypeMixed-TypeInhibitor binds to both free enzyme and enzyme-substrate complex.
Kᵢ (Competitive Constant)0.001 µMDissociation constant for inhibitor binding to the free enzyme.
Kᵢ' (Noncompetitive Constant)0.010 µMDissociation constant for inhibitor binding to the enzyme-substrate complex.

Computational and Structural Biology Investigations

Molecular Docking Studies of AChE-IN-6a

Ligand-Enzyme Binding Site Interactions

This compound engages in a variety of interactions within the AChE binding site. These interactions are crucial for its inhibitory activity and include hydrogen bonds, hydrophobic contacts, and potentially π-π stacking nih.gov. For instance, studies on compound 6a have shown mild polar interactions with residues like Ser200 and His440, which are part of the catalytic triad (B1167595) of AChE researchgate.net. Additionally, hydrophobic interactions have been observed with residues such as Tyr334 researchgate.net. The specific arrangement of functional groups on this compound, such as polar groups, can provide electron balance and enhance enzyme interaction jrespharm.com.

Identification of Key Amino Acid Residues in Binding

The binding of this compound to AChE involves specific amino acid residues within the enzyme's active site gorge. Key residues identified in molecular docking studies for compound 6a and related derivatives include Ser200, His440, and Glu334, which form the catalytic triad nih.govresearchgate.net. Other important residues contributing to the binding include Trp84, Tyr334, Trp286, and Tyr341 jrespharm.comresearchgate.net. For example, a hydrogen bond can form between the oxygen atom attached to the carbonyl carbon of compound 6 and the Ser200 residue, while hydrophobic interactions occur with Ile287, Phe288, Phe290, and Tyr121 researchgate.net.

Here is a table summarizing some key amino acid residues involved in the binding of this compound:

Amino Acid ResidueType of InteractionBinding Site LocationSource
Ser200Polar (Hydrogen bond)Catalytic Triad researchgate.netresearchgate.net
His440PolarCatalytic Triad researchgate.net
Glu334-Catalytic Triad nih.gov
Trp84StackingCholine Binding Site researchgate.net
Tyr334HydrophobicCholine Binding Site researchgate.net
Trp286-Active Site jrespharm.com
Tyr341-Active Site jrespharm.com
Ile287HydrophobicBinding Pocket researchgate.net
Phe288HydrophobicBinding Pocket researchgate.net
Phe290HydrophobicBinding Pocket researchgate.net
Tyr121-Binding Pocket researchgate.net

Exploration of Dual Binding Site Mechanisms

A significant finding from molecular docking studies is that this compound (or similar compounds in its series) can simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE researchgate.netresearchgate.netbezmialem.edu.trnih.govresearchgate.netacs.org. This dual binding capability is consistent with a mixed inhibition pattern observed in enzyme kinetic studies researchgate.netresearchgate.net. The CAS is located at the bottom of the active site gorge and contains the catalytic triad, while the PAS is situated at the entrance of the gorge nih.govnih.govmdpi.com. This dual interaction is considered essential for the effectiveness of certain inhibitors in modulating enzyme activity and preventing amyloid aggregation, a process relevant to Alzheimer's disease researchgate.net.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations extend the understanding gained from static docking studies by providing a dynamic view of the protein-ligand interactions over time under simulated physiological conditions nih.gov. These simulations are crucial for evaluating the stability of ligand-enzyme complexes and characterizing the dynamic binding modes nih.govresearchgate.netresearchgate.netresearchgate.netbezmialem.edu.trmdpi.comllnl.govplos.orgbilecik.edu.trresearchgate.netrsc.org.

Conformational Stability Analysis of Ligand-Enzyme Complexes

MD simulations are used to assess the conformational stability of the this compound-AChE complex. Metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly employed to analyze the variations in atomic positions and local changes in residues over the simulation period mdpi.complos.orgresearchgate.netrsc.org. Studies have shown that the interaction's stability of representative compounds, including those similar to this compound, can be assessed using conventional atomistic molecular dynamics simulations, typically over 100 ns, revealing conformational stability within the enzyme's cavity researchgate.netmdpi.comresearchgate.net. Stable RMSD profiles for the protein-ligand complex indicate that the ligand remains well-bound and induces minimal structural perturbations to the enzyme mdpi.comrsc.org.

Dynamic Binding Mode Characterization

Molecular dynamics simulations also provide insights into the dynamic nature of the binding mode of this compound within the AChE enzyme. These simulations can reveal how the ligand moves or reorients within the binding site and how the enzyme itself adapts to the presence of the ligand over time nih.govmdpi.comnih.gov. The analysis of interactions between the ligand and the enzyme during the simulation, along with studies of conformational changes, can yield fresh insights into the structure-function relationships of AChE and the pathways of ligand association and dissociation mdpi.com.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational methods used to identify potential drug candidates by recognizing essential molecular features required for biological activity and subsequently screening large chemical libraries.

Generation and Validation of Pharmacophore Models

Pharmacophore models represent the spatial arrangement of essential chemical features necessary for a molecule to interact with a specific biological target dergipark.org.tr. For human acetylcholinesterase (AChE) inhibitors, both ligand-based and structure-based pharmacophore models have been generated to understand the critical interactions governing their inhibitory activity dergipark.org.trscielo.brresearchgate.netnih.govnih.govacs.org.

In studies involving this compound (referred to as compound 6a in the literature), 3D pharmacophore models were developed based on the activity of a training set of known AChE inhibitors nih.govacs.org. These models encapsulate the key pharmacophoric features, such as hydrogen bond acceptors (HA), hydrogen bond donors (HD), aromatic rings (R), and hydrophobic groups (HY), that are crucial for binding to the AChE enzyme dergipark.org.trnih.gov.

Validation is a critical step in pharmacophore modeling to ensure the predictive power and robustness of the generated models dergipark.org.trnih.govnih.gov. For the AChE inhibitor pharmacophore models, validation was performed using several methods, including Fischer's test, decoy set analysis, and the Güner-Henry scoring method researchgate.netnih.gov. These validation techniques confirmed the models' ability to accurately predict the biological activities of compounds, demonstrating their reliability for identifying active compounds without the need for extensive and time-consuming experimental synthesis researchgate.netnih.gov. The 3D QSAR pharmacophore models for human AChE inhibitors demonstrated good statistical significance, with reported r²training values of 0.73 and q²training values of 0.67, indicating strong correlation and predictability researchgate.netnih.gov.

Application in Ligand-Based and Structure-Based Virtual Screening

Pharmacophore models are extensively utilized in virtual screening campaigns to efficiently identify new molecules that are expected to exhibit desired biological activity dergipark.org.tr. Virtual screening can be broadly categorized into ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS) scielo.brcam.ac.ukacs.orgwikipedia.org. LBVS relies on information from known active ligands to search for similar compounds, often through pharmacophore modeling or molecular fingerprints scielo.brcam.ac.uk. SBVS, conversely, leverages the known 3D structure of the target macromolecule, such as AChE, to predict favorable interactions between potential ligands and the binding site scielo.brwikipedia.orgfrontiersin.org.

In the context of this compound, pharmacophore-based virtual screening experiments were pivotal in the discovery of novel and selective AChE inhibitors researchgate.netnih.gov. These virtual screening efforts, combined with subsequent in vitro evaluations, successfully identified compounds, including this compound (compound 6a), as promising candidates researchgate.netnih.gov. Notably, this compound demonstrated selective inhibition of AChE at micromolar concentrations without significantly inhibiting butyrylcholinesterase (BChE), highlighting its potential as a selective inhibitor researchgate.netnih.gov.

Further insights into the binding mechanisms of this compound were provided by molecular docking studies researchgate.netnih.govnih.govacs.org. These studies revealed that compounds from the 2H-thiazolo[3,2-a]pyrimidine series, which includes this compound, exhibit dual-site binding to human AChE nih.govacs.org. This mixed binding pattern, involving interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, contributes to their potent inhibitory activity rsc.org.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that establish mathematical correlations between the physicochemical properties of chemical structures and their measurable biological activities researchgate.netacs.orgmdpi.comamazon.com. These relationships enable the prediction of biological activity for new or untested compounds, thereby streamlining the drug discovery process acs.orgmdpi.comnih.gov.

For this compound and related compounds, comprehensive QSAR studies have been conducted to elucidate the structural features critical for their inhibitory activity against AChE researchgate.netnih.govnih.govacs.orgresearchgate.net. Both 2D and 3D QSAR models were generated using a training set of known AChE inhibitors with experimentally determined IC₅₀ values nih.govacs.org. The QSAR models were developed based on a set of unique molecular descriptors, which quantitatively describe various structural and physicochemical properties of the compounds nih.govacs.org.

The predictive capability of these QSAR models was rigorously validated by predicting the IC₅₀ values for an independent test set of compounds and performing correlation analyses between predicted and measured activities nih.govacs.org. For 3D QSAR models, statistical metrics such as r²training = 0.73 and q²training = 0.67 indicated good significance and predictability researchgate.netnih.gov.

Key descriptors identified in QSAR studies as being important for AChE activity include AlogP98, Wiener index, Kappa-1-AM, Dipole-Mag, and CHI-1 researchgate.net. These descriptors provide insights into the lipophilicity, branching, shape, and electronic properties that influence the compounds' interaction with AChE researchgate.net. Specifically, compounds such as this compound (compound 6a) were part of the datasets used to develop these robust QSAR models, contributing to a deeper understanding of the structure-activity relationships for this class of AChE inhibitors researchgate.net.

Table 1: QSAR Model Statistical Parameters for AChE Inhibitors

ParameterValueDescription
r²training0.73Coefficient of determination for the training set, indicating how well the model explains the variance in activity. researchgate.netnih.gov
q²training0.67Cross-validated correlation coefficient for the training set, reflecting the predictive power of the model. researchgate.netnih.gov

Table 2: Key Molecular Descriptors in AChE QSAR Studies

DescriptorTypeSignificance
AlogP98LipophilicityInfluences membrane permeability and binding to hydrophobic pockets. researchgate.net
WienerTopologicalRelates to molecular branching and size. researchgate.net
Kappa-1-AMShapeDescribes molecular shape and flexibility. researchgate.net
Dipole-MagElectronicReflects the molecule's overall polarity. researchgate.net
CHI-1Electronic/TopologicalRelates to molecular connectivity and electronic distribution. researchgate.net

Pharmacological Profiling in Research Models Non Clinical

In Vitro Cell-Based Assays for Mechanistic Understanding

In vitro cell-based assays are fundamental for elucidating the direct effects of a compound on biological systems at a cellular level. These assays provide insights into enzymatic activity, cellular responses, and potential non-enzymatic interactions.

Screening in Neuroblastoma Cell Lines (e.g., SH-SY5Y) for Enzymatic Activity

Neuroblastoma cell lines, such as SH-SY5Y, are frequently utilized as in vitro models for neurobiological research due to their neuronal characteristics, including the expression of cholinergic and dopaminergic systems nih.govunits.it. These cells exhibit measurable acetylcholinesterase (AChE) activity, with AChE activity being approximately 10-fold higher than butyrylcholinesterase (BChE) activity in live undifferentiated SH-SY5Y cells nih.gov.

While the general methodology for screening AChE inhibitors in SH-SY5Y cells is well-established, involving methods like Ellman's assay to determine enzyme activity nih.govsciforum.net, specific data on the direct screening of AChE-IN-6a in SH-SY5Y cells for its enzymatic activity is not explicitly detailed in the provided search results. Studies often report the inhibition of AChE activity in live cells by various compounds sciforum.net.

Assessment of Compound Activity in Cellular Systems

Beyond direct enzymatic inhibition, the assessment of a compound's broader activity in cellular systems involves evaluating its impact on various cellular processes. This can include effects on cell viability, signaling pathways, or other physiological responses.

General studies on AChE inhibitors in cellular systems aim to understand how these compounds modulate cellular function. For instance, some compounds have been shown to decrease endogenous production of reactive oxygen species (ROS) in SH-SY5Y cells, suggesting neuroprotective effects beyond just AChE inhibition sciforum.net. Additionally, changes in calcium signaling within neuronal cell lines can be measured to assess the broad effects of chemical agents jhuapl.edu.

Specific details regarding the comprehensive assessment of this compound's activity, such as its effects on cell viability, specific signaling pathways, or other cellular responses in various cellular systems, are not explicitly provided in the search results under the name "this compound" or "AChE/MAO-B-IN-6".

Evaluation of Non-Enzymatic Interactions in Cell Models

Acetylcholinesterase, in addition to its primary role in acetylcholine (B1216132) hydrolysis, has been demonstrated to possess non-enzymatic functions within cellular models. These roles can include involvement in cell adhesion, proliferation, neurite outgrowth, and even apoptosis, often independent of its catalytic activity nih.govplos.orgfrontiersin.org. Such non-enzymatic interactions are typically mediated by different AChE variants or through interactions with other cellular proteins nih.gov.

While the concept of non-enzymatic interactions of AChE in cell models is recognized nih.govplos.orgfrontiersin.org, specific research findings detailing the non-enzymatic interactions of this compound within cell models are not explicitly available in the provided search results. Studies on "compound 6a" have shown in vitro effects on AChE activity in the cerebral cortex of rats researchgate.net, but this does not specifically detail non-enzymatic interactions in cell models.

In Vivo Investigations in Animal Models for Mechanistic Insight

In vivo investigations in animal models are critical for understanding the systemic effects and mechanistic insights of compounds within a living organism, bridging the gap between in vitro findings and potential clinical applications.

Evaluation of this compound in Neurobiological Research Models

Neurobiological research models in animals are utilized to study the effects of compounds on the nervous system, including aspects like cognitive function, neurotransmitter levels, and neuronal integrity. Acetylcholinesterase is a pivotal enzyme in the cholinergic nervous system, and its inhibition can lead to enhanced cholinergic responses nih.gov.

Some studies have evaluated compounds designated as "6a" in in vivo models for conditions such as neuropathic pain, where they acted as A3 adenosine (B11128) receptor agonists acs.org. However, this "6a" is identified as MRS5698 and is a different compound from the AChE inhibitor context. Specific evaluation of this compound (or AChE/MAO-B-IN-6) in neurobiological research models, focusing on its role as an AChE inhibitor and its effects on neurobiological parameters, is not detailed in the provided search results. General in vivo studies often involve measuring AChE levels in brain regions like the striatum to understand its processing and disposition nih.gov.

Studies in Models of Cholinergic Dysfunction

Models of cholinergic dysfunction, often employed in the study of neurodegenerative diseases like Alzheimer's disease (AD), aim to mimic the decline in cholinergic neurotransmission observed in these conditions brieflands.comnih.gov. Inhibition of AChE is a common pharmacological approach to ameliorate symptoms associated with cholinergic deficits by increasing acetylcholine levels in the synaptic cleft sciforum.net.

While various compounds are investigated in animal models of cholinergic dysfunction, such as lead acetate-induced AD rat models where cholinesterase inhibitory activity is assessed brieflands.com, specific studies detailing the effects of this compound (or AChE/MAO-B-IN-6) in models of cholinergic dysfunction are not explicitly provided in the search results. Research in these models typically involves assessing oxidative stress biomarkers, cholinesterase activity levels, and cognitive functions brieflands.com.

Structure Activity Relationship Sar Studies and Compound Design

Impact of Substituents on AChE Inhibitory Activity

The inhibitory activity of compounds designated "6a" against AChE is significantly influenced by their structural features and the nature of their substituents. In a series of tacrine-multi alkoxybenzene hybrids, compound 6a demonstrated potent, yet non-selective, inhibition against both Electric eel AChE (eeAChE) with an IC₅₀ of 7.98 nM and equine serum BChE (esBChE) with an IC₅₀ of 7.94 nM heraldopenaccess.us. This indicates that while its core structure is effective, specific modifications would be required for selectivity.

For 1,3,4-thiadiazol-2-yl urea (B33335) derivatives, a simple SAR analysis revealed that AChE inhibition potency was closely linked to substitutions on the 5-position of the 1,3,4-thiadiazole (B1197879) core (left aromatic ring) and the 1-position of the urea group (right aromatic ring). Compounds with electron-deficient left aromatic rings, such as pyridine, or those substituted by electron-withdrawing groups like fluorine, generally exhibited improved AChE inhibitory activity. For instance, compound 6k, a fluorine-substituted analogue, showed an IC₅₀ of 9.87 µM, highlighting the beneficial effect of fluorine substitution jst.go.jp. Compound 6a within this series was noted to be relatively active, as indicated by the bioactivity sequence 6a > 6h > 6f jst.go.jp.

In quinoxaline-based inhibitors, 6-aminoquinoxaline (B194958) (6a ) showed potent acetylcholinesterase activity with an IC₅₀ value of 0.74 µM, suggesting that an electron-donating group at the 6-position can be beneficial for activity nih.gov.

Conversely, for a series of 3(2H)pyridazinone-triazole derivatives, the non-substituted compound 6a exhibited a Ki value of 4.55 ± 1.30 µM, implying that further substitutions on the structure could enhance its inhibitory effect jrespharm.com.

Among N-substituted sulfonyl amide derivatives incorporating a 1,3,4-oxadiazol motif, compound 6a was identified as a highly potent inhibitor, with its Ki value falling within the range of 23.11–52.49 nM for AChE (for the 6a-j series) nih.gov. Similarly, in a series of nereistoxin (B154731) derivatives containing phosphonates, compound 6a demonstrated significant AChE inhibitory activity, with an IC₅₀ value less than 1 μmol L⁻¹ rsc.org.

However, for 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives, the presence of substituents at the ortho position on the aryl ring at the C3 position of the parent nucleus in compound 6a led to a substantial decrease in activity compared to para-substituted analogues (e.g., 6b). This suggests that steric hindrance at this position can impede access to the enzyme-binding site clockss.org.

The following table summarizes the impact of substituents on AChE inhibitory activity for various compounds identified as "6a":

Compound Identifier (Series)Chemical ClassKey Substituent Impact / ActivityAChE IC₅₀/KiBChE IC₅₀/KiSelectivitySource
6a (Tacrine-multi alkoxybenzene hybrid)Acridine/substituted aryl hybridPotent inhibition, no selectivity7.98 nM (eeAChE)7.94 nM (esBChE)No selectivity heraldopenaccess.us
6a (1,3,4-thiadiazol-2-yl urea derivative)Thiadiazolyl urea derivativeRelatively active; electron-deficient aromatic rings beneficial--- jst.go.jp
6a (Quinoxaline derivative)Quinoxaline (B1680401) derivativePotent activity with electron-donating group at 6-position0.74 µM-AChE selective nih.govmdpi.com
6a (3(2H)pyridazinone-triazole derivative)Pyridazinone-triazole derivativeNon-substituted, less active than substituted analogues4.55 ± 1.30 µM (Ki)-- jrespharm.com
6a (N-substituted sulfonyl amide derivative)1,3,4-oxadiazol sulfonyl amideHighly potent inhibitor23.11-52.49 nM (Ki range for 6a-j)-Highly selective, brain preferentially distributed nih.gov
6a (Nereistoxin derivative)Nereistoxin-phosphonate derivativeSignificant AChE inhibitory activity< 1 μmol L⁻¹-- rsc.org
6a (7H-thiazolo[3,2-b]-1,2,4-triazin-7-one)Thiazolo-triazinone derivativeOrtho substitution at C3 decreased activity due to steric hindrance--- clockss.org

Positional and Stereochemical Influences on Activity

Positional and stereochemical factors play a critical role in modulating the inhibitory activity of "6a" compounds. In the context of 1,3,4-thiadiazol-2-yl urea derivatives, the positioning of substituents on both the 1,3,4-thiadiazole core and the urea group was found to be crucial for AChE inhibition potency jst.go.jp. Specifically, electron-withdrawing groups, such as fluorine, on the aromatic rings were beneficial for activity jst.go.jp.

For 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives, a notable positional influence was observed: compound 6a , bearing an ortho substituent on the aryl ring at the C3 position, exhibited significantly reduced activity compared to its para-substituted counterpart (6b). This reduction in activity is attributed to steric hindrance, which limits the compound's access to the enzyme-binding site clockss.org. While specific stereochemical data for AChE-IN-6a is not extensively detailed across all cited sources, general SAR studies highlight that the spatial orientation and shape of a molecule are critical for its ability to access and interact with the AChE binding site opcw.org.

Strategies for Enhancing Selectivity Towards AChE over BChE

Achieving selectivity for AChE over butyrylcholinesterase (BChE) is a critical goal in the design of cholinesterase inhibitors for therapeutic applications, particularly in Alzheimer's disease, where BChE's role may become more prominent in later stages koreamed.org.

In the case of the tacrine-multi alkoxybenzene hybrid 6a , it displayed nearly equal inhibitory potency against both eeAChE (IC₅₀ = 7.98 nM) and esBChE (IC₅₀ = 7.94 nM), indicating a lack of selectivity heraldopenaccess.us. This suggests that its core structure binds effectively to both enzymes without preferential interaction.

In contrast, the quinoxaline derivative 6a was reported to be selective for AChE, with other compounds in its series (3c, 4a–4c, 5c, and 6b–6c) also exhibiting AChE selectivity, while some analogues (3a–3b and 5a–5b) lacked such selectivity mdpi.com. This implies that the quinoxaline scaffold, with specific substitutions, can be engineered for AChE preference.

Furthermore, N-substituted sulfonyl amide derivatives, including compound 6a , were identified as highly selective AChE inhibitors nih.gov. This suggests that the 1,3,4-oxadiazol sulfonyl amide motif contributes to preferential binding to AChE.

While some series of compounds labeled "6a" (e.g., tacrine (B349632) and salicylamide (B354443) conjugates) have shown potent inhibition of both AChE and BChE, with some analogues exhibiting selectivity towards BChE, this specific selectivity profile is not consistently observed across all compounds designated "6a" researchgate.net.

The following table summarizes the selectivity profiles of various compounds identified as "6a":

Compound Identifier (Series)Chemical ClassAChE IC₅₀/KiBChE IC₅₀/KiSelectivitySelectivity Index (SI) / CommentsSource
6a (Tacrine-multi alkoxybenzene hybrid)Acridine/substituted aryl hybrid7.98 nM (eeAChE)7.94 nM (esBChE)No selectivitySI ~ 1 heraldopenaccess.us
6a (Quinoxaline derivative)Quinoxaline derivative0.74 µMInactiveAChE selective- mdpi.com
6a (N-substituted sulfonyl amide derivative)1,3,4-oxadiazol sulfonyl amide23.11-52.49 nM (Ki range)-Highly selective- nih.gov

Correlation between Structural Motifs and Binding Modes

Understanding the binding modes of "6a" compounds within the active site of AChE is crucial for rational drug design. Molecular docking studies have provided insights into how various "6a" structures interact with the enzyme.

For a piperidone embedded α,β-unsaturated ketone, compound 6a was found to be fully accommodated within the active site gorge of Torpedo californica AChE (TcAChE). It exhibited mild polar interactions with Ser200 and His440, which are part of the catalytic triad (B1167595). At the choline-binding site, 6a was stacked against Trp84 and engaged in hydrophobic interactions with Tyr334 residue researchgate.net.

Molecular docking studies for quinoxaline derivatives, including 6a , were conducted to elucidate their binding characteristics with AChE, given their observed potency nih.gov. Similarly, for nereistoxin derivatives, detailed molecular docking analyses of active compounds like 6a were performed to explain the variations in their inhibitory strengths and to illustrate their binding modes with AChE rsc.orgrsc.orgresearchgate.net. These studies often provide 2D and 3D representations of the complex, detailing hydrogen bond networks and other interactions researchgate.net.

For N-substituted sulfonyl amide derivatives, precise binding modes between compounds like 6a and AChE have been revealed through docking studies, providing a foundation for further optimization of potent AChE inhibitors nih.govnih.gov.

In the case of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives, the binding mode of compound 6a was notably different from more active analogues. Unlike some potent inhibitors that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS), 6a did not show strong interactions with the CAS. Its interactions with the PAS were limited, primarily involving a π-π stacking interaction with Tyr341. This less favorable binding mode rationalizes the decreased activity observed for compound 6a in this series clockss.org.

Compound Names and PubChem CIDs

Advanced Mechanistic Elucidation Beyond Catalytic Inhibition

Investigation of Non-Catalytic Functions of AChE

Beyond its well-established catalytic role, AChE participates in a range of non-enzymatic functions vital for cellular health and development. These functions are often independent of its hydrolytic activity and are mediated through protein-protein interactions and structural properties of the enzyme.

Role of AChE in Cellular Processes (e.g., growth, adhesion)

AChE's expression is not confined to cholinergically innervated tissues, indicating broader biological roles beyond neurotransmission semanticscholar.org. It plays significant non-catalytic roles in neural development, stress response, and neurodegenerative diseases semanticscholar.org. Key cellular processes influenced by AChE include cell adhesion, neurite outgrowth, and neural network formation semanticscholar.orgnih.govmdpi.comnih.govfrontiersin.org. Studies have shown that AChE can promote neurite growth in various neuronal cells and cell lines, an effect that is often insensitive to active site inhibitors, suggesting a non-catalytic mechanism nih.govmdpi.comsigmaaldrich.com. This morphogenic function may involve the structural properties of AChE, facilitating protein-protein interactions semanticscholar.orgwikipedia.org. For instance, laminin-1 has been identified as an interaction partner for AChE, and their binding may contribute to cell-to-cell recognition and cell signaling via membrane receptors semanticscholar.orgmdpi.comnih.gov.

Furthermore, AChE is implicated in regulating cell differentiation, apoptosis, hematopoiesis, and thrombopoiesis mdpi.comnih.gov. It can also influence tumor development and progression, with its activity levels potentially correlating with tumorigenicity and cell survival wikipedia.org. The enzyme's non-catalytic function has been demonstrated in neurogenesis and hematopoiesis, where the addition of purified AChE promoted neurite growth from chick nerve cells in culture, even when catalytic site inhibitors were present wikipedia.org. Additionally, AChE is believed to play a role as an adhesion protein in synaptic development and maintenance nih.gov.

AChE can also accelerate the assembly of amyloid-beta (Aβ) into amyloid fibrils, an action involving its peripheral anionic site (PAS) nih.gov. This highlights a non-catalytic role in the context of neurodegenerative diseases like Alzheimer's.

Influence of AChE-IN-6a on Non-Catalytic AChE Functions in Research Models

While direct studies specifically labeled "this compound" and its influence on non-catalytic AChE functions are limited, research on compounds identified as "compound 6a" or "A6" provides insights into how similar inhibitors might exert effects beyond catalytic inhibition in research models.

One study describes "compound 6a" as a donepezil-based hybrid molecule that, in addition to significant AChE inhibition, exhibits notable antioxidant activity and lipid peroxidation inhibition nih.gov. Molecular docking studies suggested that this "compound 6a" binds to MT1 and MT2 receptors, as well as AChE and BChE, indicating a multi-target profile that could influence cellular pathways beyond direct AChE hydrolysis nih.gov. This suggests that "compound 6a" might modulate cellular stress responses and membrane integrity through its antioxidant properties, which are non-catalytic functions of a broader therapeutic agent.

Another compound, "A6," a 2-phenylthiazole (B155284) derivative, demonstrated superior antitumor efficacy against breast cancer MCF-7 cells in research models nih.gov. RNA-seq analysis revealed that "A6" treatment significantly disrupted sterol/cholesterol pathways, Ras signaling pathway, and VEGF signaling pathway nih.gov. Furthermore, "A6" was found to induce apoptosis in MCF-7 cells nih.gov. These findings suggest that "A6" influences fundamental cellular processes like growth, metabolism, and programmed cell death, which are non-catalytic functions of AChE or related pathways. The disruption of specific signaling pathways (Ras, VEGF) indicates a broader impact on cellular regulation beyond direct enzyme inhibition.

The influence of these compounds on cellular processes in research models can be summarized in the following table:

Compound IdentifierResearch Model/AssayObserved Influence on Non-Catalytic FunctionsRelated Pathways/TargetsSource
Compound 6aIn vitro assaysAntioxidant activity, lipid peroxidation inhibitionMT1, MT2 receptors, AChE, BChE nih.gov
A6MCF-7 cells (breast cancer model)Disruption of sterol/cholesterol pathways, Ras signaling, VEGF signaling; induction of apoptosisBest1, HIST1H2BJ (regulated by A6) nih.gov

Interplay with Other Biological Pathways in Research Contexts

The multifactorial nature of many diseases, particularly neurodegenerative disorders like Alzheimer's disease, necessitates therapeutic approaches that target multiple biological pathways. This has led to the development of multi-target directed ligands (MTDLs) and the exploration of off-target interactions in research.

Multi-Target Approaches in Inhibitor Design

Multi-target approaches in inhibitor design aim to modulate several disease-related targets simultaneously, offering potentially more effective and synergistic therapeutic benefits compared to single-target drugs frontiersin.orgidrblab.netebi.ac.ukresearchgate.net. This strategy is particularly relevant for complex conditions where multiple pathological mechanisms contribute to disease progression idrblab.netresearchgate.net.

AChE inhibitors have been a cornerstone of Alzheimer's disease treatment, and recent research has focused on developing multifunctional ligands that combine AChE inhibition with other beneficial activities. These include:

Dual or Multi-Inhibitory Activity: New AChE inhibitors have emerged with dual activity at targets such as L-type calcium channels, GSK-3, BACE1, and H3 receptors nih.gov. Compounds with dual-inhibitory or multi-inhibitory potential against AChE, soluble epoxide hydrolase (sEH), and fatty acid amide hydrolase (FAAH) have been explored frontiersin.org.

Metal Chelation and Anti-Amyloid Aggregation: Some multi-target compounds are designed to inhibit AChE, chelate metals (like iron and copper involved in neurodegeneration), and inhibit AChE-induced amyloid-beta (Aβ) aggregation nih.govpelagobio.comresearchgate.net. The ability to block the peripheral anionic site (PAS) of AChE can retard Aβ assembly pelagobio.com.

Antioxidant and Neuroprotective Properties: Multi-target agents often incorporate antioxidant properties to counteract oxidative stress, a significant factor in neurodegenerative diseases nih.govnih.gov. For example, some compounds combine AChE inhibition with monoamine oxidase B (MAO-B) inhibition and neuroprotective effects nih.govfrontiersin.org.

Hybrid Molecules: A common strategy involves creating hybrid molecules by combining pharmacophores from different drugs or active compounds frontiersin.orgfrontiersin.org. Examples include donepezil-based hybrids with melatonin (B1676174), showing AChE/BChE inhibition, antioxidant activity, and binding to melatonin receptors nih.gov.

The development of MTDLs aims to simplify treatment regimens, reduce the risk of drug interactions, and provide a more sustained impact on disease progression frontiersin.orgidrblab.net.

Exploration of Off-Target Interactions in Research Assays

The exploration of off-target interactions in research assays is crucial for understanding the full pharmacological profile of a compound, identifying potential side effects, and sometimes discovering new therapeutic applications researchgate.netontosight.ai. Off-target interactions refer to a drug binding to unintended biological targets, which can lead to both beneficial and adverse effects researchgate.net.

Research assays, such as cell-based assays and proteome-wide profiling techniques like Cellular Thermal Shift Assay (CETSA), are employed to identify and characterize these interactions nih.gov. These assays can reveal how a compound affects the thermal stability of proteins across the entire proteome, providing unbiased insights into drug-target binding and off-target monitoring nih.gov.

For instance, Pittsburgh compound B (PiB), a PET tracer for detecting amyloid-beta deposits, has been shown to interact with acetylcholinesterase as an off-target. Docking studies and in vitro fluorescence-based assays confirmed that PiB stably binds to the peripheral anionic site (PAS) of AChE, with binding energies comparable to clinically relevant AChE inhibitors. This finding has implications for interpreting PiB-PET signals in Alzheimer's disease, especially in regions with altered AChE expression or in patients receiving AChE inhibitor therapy. This example highlights how off-target interaction studies in research assays can refine the understanding and application of existing compounds.

In the context of "this compound" or related compounds, the findings for "A6" (2-phenylthiazole derivative) revealed its influence on sterol/cholesterol, Ras, and VEGF signaling pathways in MCF-7 cells nih.gov. These represent off-target interactions beyond direct AChE inhibition, providing insights into its antitumor mechanisms nih.gov. Such comprehensive profiling in research assays helps to elucidate the compound's mechanism of action (MoA) and identify novel disease-relevant targets nih.gov.

Comparative Analysis with Established Research Compounds

Benchmarking Against Reference AChE Inhibitors

AChE-IN-6a, specifically referring to a novel N-substituted sulfonyl amide derivative (compound 6a from a series of inhibitors), has been investigated for its inhibitory activity against AChE, offering insights into its efficacy relative to existing inhibitors. nih.gov

Potency Comparisons in Enzymatic Assays

Enzymatic assays are crucial for determining the inhibitory strength of compounds against AChE. This compound has demonstrated potent inhibitory activity. For comparison, a summary of the inhibitory potencies (IC50 or KI values) for this compound and the reference AChE inhibitors is presented below.

Research indicates that novel N-substituted sulfonyl amide derivatives, including compound 6a (this compound), exhibit inhibitory constants (KI) against AChE in the range of 23.11–52.49 nM. nih.gov In comparison, established AChE inhibitors show varying potencies: Tacrine (B349632) has an IC50 of 77 nM, Donepezil demonstrates an IC50 of 6.7 nM, and Galanthamine has an IC50 of 410 nM. mybiosource.comnih.gov

Table 1: Comparative Potency of this compound and Reference AChE Inhibitors in Enzymatic Assays

CompoundTarget EnzymePotency (IC50/KI)UnitReference
This compoundAChE23.11 – 52.49 (KI)nM nih.gov
DonepezilAChE6.7 (IC50)nM nih.gov
TacrineAChE77 (IC50)nM nih.gov
GalanthamineAChE410 (IC50)nM mybiosource.com

Binding Profile Comparisons in Computational Studies

Computational studies, such as molecular docking, provide valuable insights into how inhibitors interact with the active site of AChE. For this compound (specifically, compound 6a from the N-substituted sulfonyl amide series), docking studies have revealed precise binding modes with AChE. nih.gov

In comparison, established inhibitors exhibit distinct binding profiles:

Tacrine is known to interact with amino acid residues such as Phe330 and Trp84, located within the 'anionic site' of AChE. nih.gov

Donepezil interacts simultaneously with the active, peripheral, and mid-gorge binding sites of AChE. nih.gov Its binding profile includes π-π stacking interactions with Trp82 and water-bridging interactions with residues like Asp70, Ser79, Thr120, Ser287, and Pro285. frontiersin.org

Galanthamine has been shown in molecular dynamics simulations to stabilize the binding site of AChE, leading to a reduction in the root-mean-square deviations (RMSDs) of the enzyme-ligand complex compared to the free enzyme. rsc.org

These computational analyses collectively demonstrate that this compound, like its established counterparts, engages with the AChE enzyme through specific molecular interactions, contributing to its inhibitory activity.

Advantages and Limitations of this compound in Research Applications

This compound presents several potential advantages in research applications, particularly as a novel AChE inhibitor. Its potent inhibitory activity, with KI values in the low nanomolar range (23.11–52.49 nM), positions it favorably compared to some established inhibitors like Tacrine and Galanthamine, though Donepezil shows higher potency in certain assays. nih.govmybiosource.comnih.gov

A notable advantage of this compound (specifically, compound 6a from the N-substituted sulfonyl amide series) is its reported multi-target inhibition profile, as it has also been identified as a potent inhibitor of human carbonic anhydrases (hCAs) in addition to AChE. nih.gov This dual-target activity could be a significant asset in research exploring complex neurological disorders where multiple enzymatic pathways are implicated. Furthermore, studies have indicated that compound 6a, along with other potent derivatives in its series, is orally bioavailable, highly selective, and brain-preferentially distributed, which are favorable characteristics for compounds intended for central nervous system research. nih.gov

A primary limitation in the broader research application of "this compound" stems from its designation as a compound within a specific research series (e.g., "compound 6a" in various studies). This can lead to ambiguity if the exact chemical structure or specific study from which "this compound" originates is not explicitly defined, as different "compound 6a" entities may exist across diverse chemical synthesis projects. This lack of a universally recognized, unique identifier (like a PubChem CID specifically for "this compound" as a distinct entity) outside its original publication context could complicate direct comparisons and reproducibility in independent research.

Future Research Directions for Ache in 6a

Exploration of Novel Chemical Scaffolds Based on the AChE-IN-6a Framework

The development of novel chemical entities with improved efficacy and selectivity remains a cornerstone of medicinal chemistry. The chemical structure of this compound provides a foundational framework for the design of new and improved AChE inhibitors. Future research in this area will likely focus on systematic structure-activity relationship (SAR) studies to identify the key pharmacophoric features of this compound responsible for its inhibitory activity.

Table 1: Potential Modifications to the this compound Scaffold

Modification SiteRationaleDesired Outcome
Aromatic Ring SystemEnhance π-π stacking interactions within the AChE active site.Increased binding affinity and potency.
Linker ChainOptimize the distance and orientation between key binding moieties.Improved fit within the enzyme's active site gorge.
Amine GroupModulate basicity and potential for hydrogen bonding.Enhanced selectivity and reduced off-target effects.
Introduction of New Functional GroupsExplore interactions with peripheral anionic or other allosteric sites.Development of dual-binding site inhibitors with additional therapeutic benefits.

Advanced Computational Modeling Approaches (e.g., AI-driven drug design)

Molecular dynamics simulations can provide detailed insights into the dynamic interactions between this compound and the AChE enzyme at an atomic level. This can help to understand the conformational changes that occur upon binding and to identify key residues involved in the interaction, guiding the rational design of more potent inhibitors. researchgate.net

Development of this compound as a Mechanistic Probe for Cholinergic System Studies

Selective and potent inhibitors are invaluable tools for dissecting complex biological systems. Given its selectivity for AChE, this compound has the potential to be developed into a sophisticated mechanistic probe to investigate the intricacies of the cholinergic system. The cholinergic system is crucial for a variety of physiological processes, and its dysfunction is implicated in numerous diseases. proverbs31.org

By utilizing this compound in various experimental settings, researchers can precisely modulate AChE activity and observe the downstream effects on cholinergic signaling pathways. This can help to elucidate the role of AChE in different neuronal circuits and its contribution to cognitive functions such as learning and memory. Furthermore, fluorescently labeling this compound could enable the visualization of AChE distribution and activity in real-time within cells and tissues, providing unprecedented spatial and temporal resolution of cholinergic processes. ditki.com The development of such probes is essential for a deeper understanding of cholinergic neurotransmission in both healthy and diseased states.

Broader Application in In Vitro and In Vivo Research Models for Disease Mechanism Elucidation

The potential of this compound extends beyond its direct therapeutic applications to its use as a research tool in various disease models. In vitro models, such as cell cultures and organoids, are instrumental in studying the molecular and cellular mechanisms of diseases like Alzheimer's. auctoresonline.orgnih.govcreative-biolabs.com this compound can be used in these models to investigate the downstream consequences of AChE inhibition on processes like amyloid-beta (Aβ) plaque formation and tau pathology, which are hallmarks of Alzheimer's disease. medchemexpress.commedchemexpress.comscantox.com

In vivo studies using animal models of neurodegenerative diseases are crucial for evaluating the therapeutic potential and understanding the systemic effects of new compounds. medchemexpress.com The administration of this compound to these models can help to correlate the inhibition of AChE with behavioral outcomes and neuropathological changes. Such studies are essential for validating AChE as a therapeutic target and for providing the preclinical data necessary for the potential advancement of this compound or its derivatives into clinical trials. medchemexpress.com

Table 2: Research Applications of this compound in Disease Models

Model TypeResearch FocusPotential Insights
In Vitro
Neuronal Cell CulturesInvestigating the effects of AChE inhibition on neuronal survival and synaptic plasticity.Understanding the neuroprotective mechanisms of AChE inhibitors.
Alzheimer's Disease Organoid ModelsStudying the impact of enhanced cholinergic signaling on Aβ and tau pathologies.Elucidating the interplay between cholinergic deficits and hallmark Alzheimer's pathologies.
In Vivo
Transgenic Mouse Models of Alzheimer'sAssessing the effects of this compound on cognitive deficits and neuropathology.Evaluating the therapeutic efficacy of selective AChE inhibition in a living organism.
Scopolamine-induced Amnesia ModelsInvestigating the ability of this compound to reverse cognitive impairment.Confirming the pro-cognitive effects of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AChE-IN-6a
Reactant of Route 2
AChE-IN-6a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.